2-(nitromethyl)-4,5-dihydro-1H-imidazole
Overview
Description
Nitro compounds are a significant class of organic compounds where one or more nitro groups (-NO2) are attached to a carbon atom in a molecule . They are widely used in various fields due to their unique chemical properties .
Synthesis Analysis
Nitro compounds can be synthesized in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of a nitro compound typically involves a nitro group (-NO2) attached to a carbon atom. The nitro group is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
Nitro compounds can undergo various chemical reactions, including reduction to amines, displacement reactions with nitrite ions, and oxidation of primary amines .Physical and Chemical Properties Analysis
Physical and chemical properties of nitro compounds can vary widely depending on their specific structures. These properties can include melting point, boiling point, density, solubility, and reactivity .Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, have shown potential in the search for new antitumor drugs. Some of these compounds have advanced to preclinical testing stages, indicating their relevance in developing therapies against cancer (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Broad Medical Applications
Nitroimidazoles, a class of heterocycles including imidazole derivatives, have been used widely in clinics for their anticancer, antimicrobial, and antiparasitic properties. These compounds' structures enable a wide variety of potential applications, underscoring their importance in medicinal chemistry (Li et al., 2018).
Antimicrobial Activities
Imidazole has been utilized as a raw material in the pharmaceutical industry for manufacturing antifungal drugs like ketoconazole and clotrimazole. Its role as an intermediary in the synthesis of some pesticides and insecticides highlights its antimicrobial potency and the potential for developing new strains of antimicrobial agents (2022).
Corrosion Inhibition
Imidazoline and its derivatives serve as effective corrosion inhibitors due to their structural affinity for adsorption onto metal surfaces. This application is particularly relevant in the petroleum industry, where these compounds help protect infrastructure against corrosion, demonstrating the versatility of imidazole derivatives beyond pharmaceutical uses (Sriplai & Sombatmankhong, 2023).
Synthesis of Complex Compounds
Imidazole derivatives are key in synthesizing complex compounds due to their ability to undergo various chemical transformations. Their synthesis involves metallic derivatives of imidazole and phosphorus halides, among other methods, contributing to the creation of compounds with significant biological and chemical properties (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(nitromethyl)-4,5-dihydro-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h1-3H2,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDKIEABPTZZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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